molecular formula C18H18O B11944753 9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene

9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene

Cat. No.: B11944753
M. Wt: 250.3 g/mol
InChI Key: SWJSSFKTBMOHTA-UHFFFAOYSA-N
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Description

9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a hydroxyethyl group attached to an ethanoanthracene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

    Hydrogenation: Anthracene undergoes hydrogenation to form 9,10-dihydroanthracene.

    Ethylation: The 9,10-dihydroanthracene is then subjected to ethylation using ethylene gas in the presence of a catalyst to form 9,10-ethanoanthracene.

    Hydroxylation: Finally, the ethanoanthracene derivative is hydroxylated using a suitable oxidizing agent to introduce the hydroxyethyl group at the 11th position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are carefully selected to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to the parent ethanoanthracene.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 9,10-Dihydro-11-(1-oxoethyl)-9,10-ethanoanthracene.

    Reduction: Formation of 9,10-ethanoanthracene.

    Substitution: Formation of various substituted ethanoanthracene derivatives depending on the nucleophile used.

Scientific Research Applications

9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydroanthracene: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.

    9,10-Ethanoanthracene: Similar structure but without the hydroxyethyl group, leading to different chemical properties and applications.

    11-Hydroxy-9,10-dihydroanthracene: Similar to 9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene but lacks the ethano bridge.

Uniqueness

This compound is unique due to the presence of both the hydroxyethyl group and the ethano bridge. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)ethanol

InChI

InChI=1S/C18H18O/c1-11(19)16-10-17-12-6-2-4-8-14(12)18(16)15-9-5-3-7-13(15)17/h2-9,11,16-19H,10H2,1H3

InChI Key

SWJSSFKTBMOHTA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2C3=CC=CC=C3C1C4=CC=CC=C24)O

Origin of Product

United States

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